ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
CAS No.: 1190005-40-3
Cat. No.: VC4469850
Molecular Formula: C23H24ClN3O3
Molecular Weight: 425.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190005-40-3 |
|---|---|
| Molecular Formula | C23H24ClN3O3 |
| Molecular Weight | 425.91 |
| IUPAC Name | ethyl 6-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C23H24ClN3O3/c1-2-30-23(29)20-21(17-14-16(24)9-10-18(17)26-22(20)28)25-11-13-27-12-5-7-15-6-3-4-8-19(15)27/h3-4,6,8-10,14H,2,5,7,11-13H2,1H3,(H2,25,26,28) |
| Standard InChI Key | GQUUCKSSENBSEU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43 |
Introduction
Ethyl 6-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline derivative class. Its molecular formula is C23H24ClN3O3, and it has a molecular weight of approximately 425.9 g/mol . This compound features a chloro substituent at the 6-position and an ethylamino side chain attached to the quinoline core.
Key Features:
| Feature | Description |
|---|---|
| Molecular Formula | C23H24ClN3O3 |
| Molecular Weight | Approximately 425.9 g/mol |
| Chloro Substituent Position | At the 6-position of the quinoline ring |
| Ethylamino Side Chain Position | Attached at the 4-position of the quinoline ring |
Synthesis Methods
The synthesis of this compound typically involves multiple steps that ensure high purity and yield. While specific synthesis protocols for this exact compound are not widely documented in available literature, similar compounds often require careful selection of reagents and conditions to achieve desired structural modifications.
General Synthesis Approach:
Synthesis methods for related quinoline derivatives often involve reactions such as nucleophilic substitutions or condensations with appropriate starting materials like dihydroquinolines and chlorinated quinolines.
Potential Applications:
Given its structural complexity and similarity to other biologically active compounds within the same class (e.g., methyl analogs), it may exhibit potential activity against certain cell lines or pathogens by interacting with specific biological targets involved in cell proliferation or apoptosis.
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